molecular formula C13H15NO8 B12286828 methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate

methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate

Cat. No.: B12286828
M. Wt: 313.26 g/mol
InChI Key: VVUQVULHYQDYJZ-UHFFFAOYSA-N
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Description

(3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester is a complex organic compound with a unique structure that combines elements of pyrano, oxazole, and dioxolan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester typically involves multiple steps, including the formation of the pyrano and oxazole rings, followed by the introduction of the dioxolan moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would likely include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes or disrupt microbial cell walls, leading to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Ethyl Ester
  • (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Propyl Ester

Uniqueness

What sets (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester apart is its specific stereochemistry and the presence of the dioxolan ring, which can impart unique chemical and biological properties

Properties

Molecular Formula

C13H15NO8

Molecular Weight

313.26 g/mol

IUPAC Name

methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate

InChI

InChI=1S/C13H15NO8/c1-5-14-9-6(20-5)3-7(12(16)18-2)21-11(9)10(15)8-4-19-13(17)22-8/h3,6,8-11,15H,4H2,1-2H3

InChI Key

VVUQVULHYQDYJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2C(O1)C=C(OC2C(C3COC(=O)O3)O)C(=O)OC

Origin of Product

United States

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